1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C12H13BrN2O2The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a bromobenzoyl group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its potential use as an HIV-1 reverse transcriptase inhibitor, the compound binds to the enzyme’s active site, preventing the replication of the virus. The exact molecular pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(4-Bromobenzoyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide: This compound also features a bromobenzoyl group and a pyrrolidine ring but includes a phenyl group, which may alter its chemical properties and biological activity.
Pyrrolidine-2-carboxamide Derivatives: Various derivatives of pyrrolidine-2-carboxamide exist, each with different substituents that can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-5-3-8(4-6-9)12(17)15-7-1-2-10(15)11(14)16/h3-6,10H,1-2,7H2,(H2,14,16) |
InChI Key |
OCTJFBAFVZCWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
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